

Unveiling Sulfo-Cy3-Methyltetrazine: A Technical Guide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: Sulfo-Cy3-Methyltetrazine

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San Diego, CA – December 11, 2025 – In the intricate landscape of biomedical research and drug development, the precise labeling and tracking of biomolecules are paramount. **Sulfo-Cy3-Methyltetrazine** has emerged as a powerful tool in this domain, offering a bright and stable fluorescent probe for bioorthogonal applications. This technical guide provides an in-depth exploration of its structure, properties, and applications, tailored for researchers, scientists, and professionals in drug development.

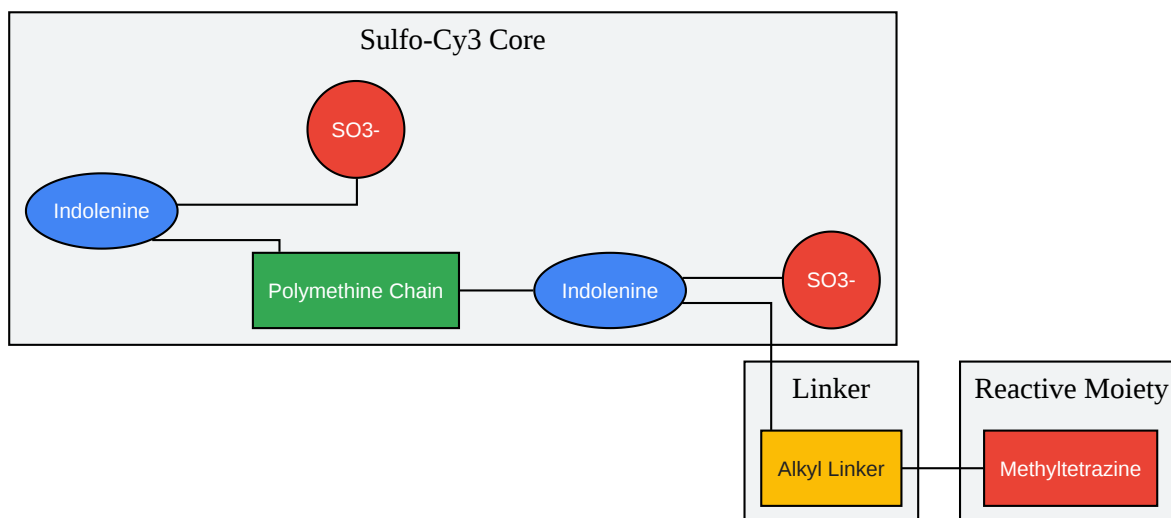
Sulfo-Cy3-Methyltetrazine is a water-soluble fluorescent dye belonging to the cyanine dye family. It is functionalized with a methyltetrazine moiety, which allows for a highly specific and efficient reaction with trans-cyclooctene (TCO) tagged molecules. This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is characterized by its rapid kinetics and biocompatibility, making it ideal for labeling biomolecules in complex biological systems.

Core Molecular Structure and Properties

The structure of **Sulfo-Cy3-Methyltetrazine** combines the well-established fluorescent properties of the Sulfo-Cy3 core with the highly reactive nature of the methyltetrazine group.

The sulfonated cyanine core imparts excellent water solubility and bright fluorescence, while the methyltetrazine enables covalent attachment to TCO-modified targets.

A diagram illustrating the conceptual structure of **Sulfo-Cy3-Methyltetrazine** is presented below.



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Caption: Conceptual diagram of **Sulfo-Cy3-Methyltetrazine**'s key components.

Quantitative Data Summary

The key physicochemical and spectral properties of **Sulfo-Cy3-Methyltetrazine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C42H49N7O10S3	[1][2]
Molecular Weight	908.1 g/mol	[1][2]
Excitation Maximum (λ_{ex})	~555 nm	[1]
Emission Maximum (λ_{em})	~580 nm	[1]
Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Solubility	Water, DMSO, DMF	[1]
Purity	≥95%	[1]
Storage Condition	-20°C	[1]

Experimental Protocols: Bioorthogonal Labeling with Sulfo-Cy3-Methyltetrazine

The primary application of **Sulfo-Cy3-Methyltetrazine** is in the bioorthogonal labeling of TCO-modified biomolecules. The following provides a general protocol for the labeling of a TCO-functionalized protein. This protocol may require optimization for specific applications.

Materials:

- **Sulfo-Cy3-Methyltetrazine**
- TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., PD-10) for purification

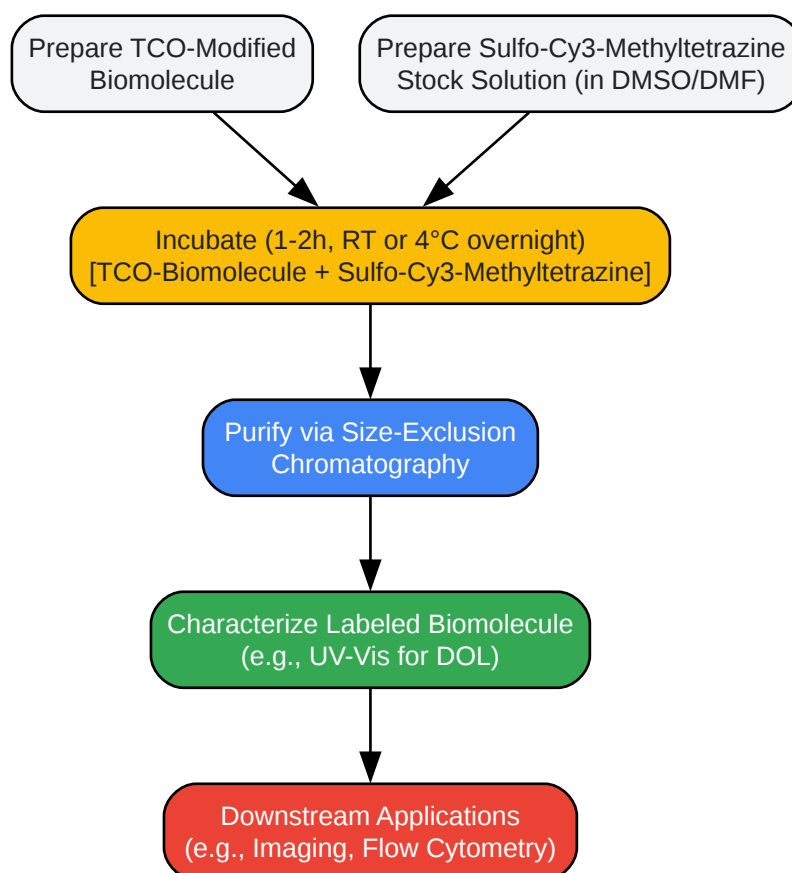
Procedure:

- Preparation of **Sulfo-Cy3-Methyltetrazine** Stock Solution:
 - Allow the vial of **Sulfo-Cy3-Methyltetrazine** to warm to room temperature before opening.

- Prepare a stock solution of **Sulfo-Cy3-Methyltetrazine** at a concentration of 1-10 mM in anhydrous DMF or DMSO.
- Labeling Reaction:
 - To the TCO-modified protein solution, add the **Sulfo-Cy3-Methyltetrazine** stock solution to achieve a final molar excess of the dye (typically 1.5 to 20-fold molar excess over the protein). The optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).
- Purification of the Labeled Protein:
 - Remove the unreacted **Sulfo-Cy3-Methyltetrazine** by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer.
 - Collect the fractions containing the labeled protein. The bright orange-red color of the Sulfo-Cy3 dye allows for easy visual tracking of the labeled protein during purification.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Sulfo-Cy3). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a TCO-modified biomolecule with **Sulfo-Cy3-Methyltetrazine**.

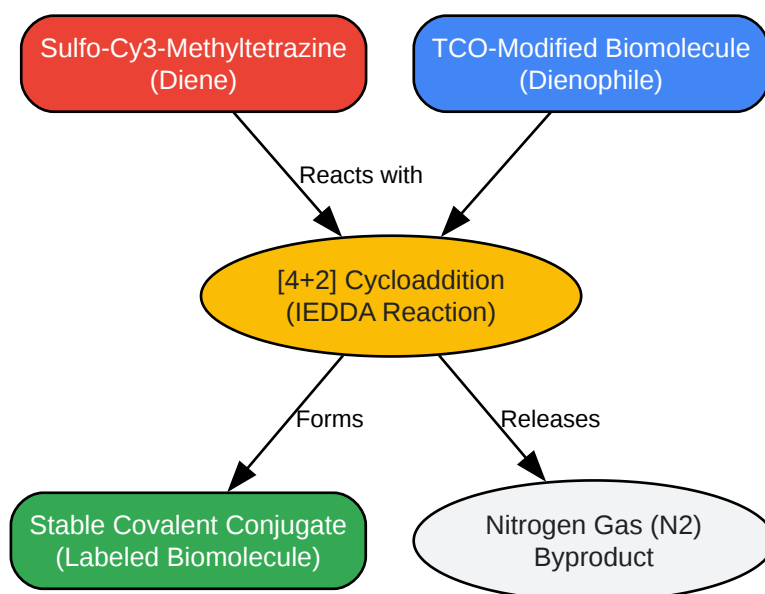


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Caption: Workflow for bioorthogonal labeling using **Sulfo-Cy3-Methyltetrazine**.

Signaling Pathway: Inverse-Electron-Demand Diels-Alder Cycloaddition

The core of the labeling technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This specific and rapid reaction occurs between the electron-poor tetrazine ring of **Sulfo-Cy3-Methyltetrazine** and the strained electron-rich trans-cyclooctene (TCO) dienophile.



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Caption: The IEDDA reaction between **Sulfo-Cy3-Methyltetrazine** and a TCO-modified molecule.

Conclusion

Sulfo-Cy3-Methyltetrazine stands out as a versatile and reliable fluorescent probe for bioorthogonal labeling. Its excellent water solubility, bright fluorescence, and the rapid and specific reactivity of the methyltetrazine moiety with TCO make it an invaluable tool for researchers in cell biology, proteomics, and drug discovery. The detailed information and protocols provided in this guide aim to facilitate its successful implementation in a wide range of scientific investigations.

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References

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- [2. Sulfo-Cy3-NHS | BroadPharm \[broadpharm.com\]](#)
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